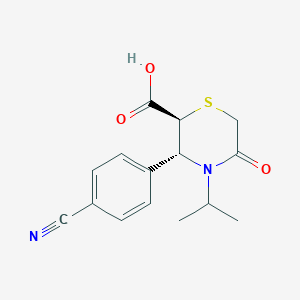

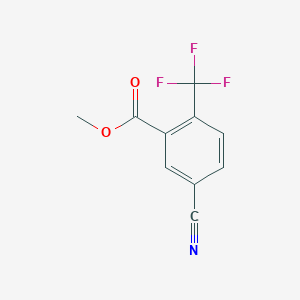

Methyl 5-cyano-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

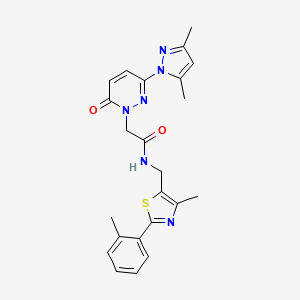

“Methyl 5-cyano-2-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It contains a total of 22 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .

Synthesis Analysis

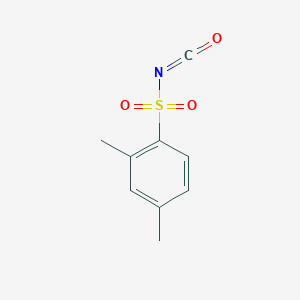

The synthesis of “Methyl 5-cyano-2-(trifluoromethyl)benzoate” can be achieved from ZINC CYANIDE and 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester . More detailed synthesis methods and conditions might be found in specific chemistry literature or databases.Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-2-(trifluoromethyl)benzoate” includes a six-membered aromatic ring, an ester group, and a nitrile group . The trifluoromethyl group (-CF3) is attached to the benzene ring, contributing to the compound’s unique properties .Physical And Chemical Properties Analysis

“Methyl 5-cyano-2-(trifluoromethyl)benzoate” is a solid at room temperature . Its molecular weight is 229.16 . More detailed physical and chemical properties might be found in specific chemistry literature or databases.Wissenschaftliche Forschungsanwendungen

1. Synthetic Applications

Methyl 5-cyano-2-(trifluoromethyl)benzoate and its derivatives have been widely used in synthetic chemistry. One example is the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent for acyl unit introduction in olefins (Bagal, de Greef, & Zard, 2006). Additionally, it has been used in the synthesis of leukotriene B4, an arachidonic acid metabolite (Hayes & Wallace, 1990).

2. Antimicrobial and Cytotoxic Properties

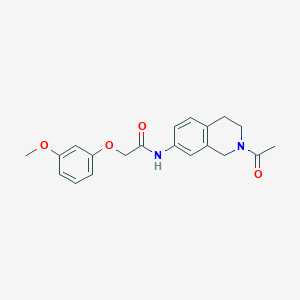

The compound's derivatives have shown potential in antimicrobial and cytotoxic applications. For instance, azetidine-2-one derivatives of 1H-benzimidazole, prepared using similar compounds, exhibited significant antibacterial and cytotoxic activity in vitro (Noolvi et al., 2014).

3. Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, derivatives of methyl 5-cyano-2-(trifluoromethyl)benzoate have been used for developing advanced materials. For example, hyperbranched aromatic polyamides were synthesized using related compounds, showing potential in material science applications (Yang, Jikei, & Kakimoto, 1999).

4. Development of Agrochemicals

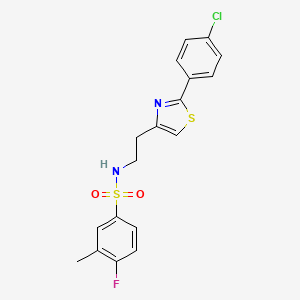

The compound and its related chemicals have been explored in the development of novel agrochemicals. Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a close derivative, is recognized as a novel acaricide (Kimura & Hourai, 2005).

5. Energy Storage Applications

In energy storage, derivatives of methyl 5-cyano-2-(trifluoromethyl)benzoate have been used to improve the performance of lithium-ion batteries. Cyclopentadithiophene-benzoic acid copolymers, derived from similar compounds, served as conductive binders for silicon nanoparticles in anode electrodes, enhancing battery capacity and stability (Wang et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 5-cyano-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEQIEZOYWXKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-2-(trifluoromethyl)benzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)